Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Overview
Description
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO31. It has a molecular weight of 247.291. This compound is used for research and development purposes2.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate.Molecular Structure Analysis
The InChI code for Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is 1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)
1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate.Physical And Chemical Properties Analysis
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is a compound with a purity of 95%1. It should be stored at room temperature1. The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available data.Scientific Research Applications
Synthesis and Hypoglycemic Activity : This compound has been studied for its potential in lowering blood glucose levels. Eistetter and Wolf (1982) synthesized a series of compounds, including ethyl 2-oxo-3-phenylpiperidine-3-carboxylate, and found them to exhibit significant blood glucose lowering activities in rats (Eistetter & Wolf, 1982).
Chemistry of Iminofurans : Shipilovskikh et al. (2014) investigated the reaction of ethyl 2-oxo-3-phenylpiperidine-3-carboxylate with primary amines, leading to the formation of new compounds. This research contributes to the understanding of the chemistry of iminofurans and potential applications in organic synthesis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Local Anesthetic and Antiarrhythmic Agents : Al-Obaid et al. (1998) synthesized a series of compounds related to ethyl 2-oxo-3-phenylpiperidine-3-carboxylate as analogues of carticaine. These compounds were evaluated for their local anesthetic and antiarrhythmic activities, with some showing comparable effects to lidocaine and carticaine (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).
Photolysis Studies : Ang and Prager (1992) studied the photolysis of ethyl 2-oxo-3-phenylpiperidine-3-carboxylate in various solvents. This research is crucial for understanding the photochemical properties of this compound and its derivatives (Ang & Prager, 1992).
Antimalarial Activities : Ningsanont et al. (2003) synthesized derivatives of ethyl 2-oxo-3-phenylpiperidine-3-carboxylate and evaluated their in vitro activity against P. falciparum, contributing to antimalarial research (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Safety And Hazards
The safety information available indicates that Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate may be harmful if swallowed (Hazard Statement: H302)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312)1.
Future Directions
As Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is used for research and development purposes2, it may have potential applications in various fields of study. However, specific future directions are not available in the current data.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBAZTUKIDXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308083 | |
Record name | ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |
CAS RN |
63378-71-2 | |
Record name | MLS003107155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxo-3-phenylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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